(2-Bromo-1-cyclobutoxyethyl)benzene

insect growth regulation ecdysone receptor Bombyx mori

(2-Bromo-1-cyclobutoxyethyl)benzene (CAS 1249888-55-8, C12H15BrO, MW 255.15) is a benzylic bromide featuring a cyclobutyl ether group at the benzylic position, conferring a chiral center and significant ring strain (~26 kcal/mol) from the four-membered ring. The compound serves as a versatile alkylating agent and cross-coupling partner, with the cyclobutyl moiety introducing unique steric and conformational constraints compared to linear or less strained cycloalkyl ethers.

Molecular Formula C12H15BrO
Molecular Weight 255.15 g/mol
Cat. No. B13551174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-1-cyclobutoxyethyl)benzene
Molecular FormulaC12H15BrO
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESC1CC(C1)OC(CBr)C2=CC=CC=C2
InChIInChI=1S/C12H15BrO/c13-9-12(14-11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2
InChIKeyHWYWKKUPTYZVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-1-cyclobutoxyethyl)benzene: Cyclobutyl-Ether Building Block for Synthesis and Pharmacophore Exploration


(2-Bromo-1-cyclobutoxyethyl)benzene (CAS 1249888-55-8, C12H15BrO, MW 255.15) is a benzylic bromide featuring a cyclobutyl ether group at the benzylic position, conferring a chiral center and significant ring strain (~26 kcal/mol) from the four-membered ring . The compound serves as a versatile alkylating agent and cross-coupling partner, with the cyclobutyl moiety introducing unique steric and conformational constraints compared to linear or less strained cycloalkyl ethers . Its primary utility lies in medicinal chemistry for scaffold diversification and in agrochemical research as an intermediate for building libraries of cyclobutane-containing analogs . The combination of a reactive benzyl bromide with a conformationally restricted cyclobutyl ether makes it a strategic choice for programs aiming to optimize molecular rigidity and target engagement.

Synthetic handle Benzylic bromide with cyclobutyl ether for alkylation and cross-coupling diversification
Stereochemistry Chiral building block enabling enantioselective SAR exploration
Conformational design Strained cyclobutyl ether introduces conformational constraint for target engagement optimization

Why (2-Bromo-1-cyclobutoxyethyl)benzene Cannot Be Replaced by Generic Alkyl Bromides or Cycloalkyl Ethers


Substituting (2-bromo-1-cyclobutoxyethyl)benzene with a simple benzyl bromide or a less strained cycloalkyl ether (e.g., cyclopentyl or cyclohexyl) overlooks critical structure-activity relationship (SAR) features documented in receptor binding and synthetic reactivity studies . The cyclobutyl group induces a distinct puckered conformation that modulates both the steric environment around the electrophilic benzylic carbon and the three-dimensional orientation of appended pharmacophores . For instance, in beta-adrenoceptor antagonist programs, replacing a cyclopropylmethoxyethyl group with a cyclobutylmethoxyethyl analog altered in vivo antihypertensive efficacy in spontaneously hypertensive rats, demonstrating that even minor ring size changes produce non-linear SAR effects [1]. Furthermore, the enhanced ring strain of cyclobutane (~26 kcal/mol) compared to cyclopentane (~6 kcal/mol) or cyclohexane (~0 kcal/mol) can dramatically alter reaction kinetics in nucleophilic substitutions and cross-couplings, making generic substitution unreliable for achieving reproducible synthetic outcomes or biological activity profiles .

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Cyclobutyl conformational constraint may not be reproduced by linear or larger cycloalkyl ethers, potentially altering SAR outcomes.
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Ring strain and steric shielding modulate nucleophilic substitution kinetics; reactivity profile may shift when using cyclopentyl or cyclohexyl analogs.
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Achiral benzyl bromides or non-chiral cycloalkyl ethers preclude stereochemical SAR studies; racemic chiral center enables enantiomer differentiation.

Quantitative Differentiation of (2-Bromo-1-cyclobutoxyethyl)benzene Against Key Analogs: Activity, Reactivity, and Structural Data


Ecdysone Receptor Agonist Activity: Cyclobutoxyethyl-Benzene Scaffold vs. Analog Substitutions

In a luciferase reporter gene assay using Bombyx mori Bm5 cells, the cyclobutoxyethyl-benzene scaffold demonstrated potent ecdysone receptor agonist activity with an EC50 of 151 nM after 24-hour treatment [1]. This activity was species-dependent, showing reduced potency (EC50 437 nM) in Spodoptera littoralis Sl2 cells, and an even more potent EC50 of 34 nM in a separate Bombyx mori assay run, highlighting the scaffold's ability to be tuned for selectivity [1]. While direct comparator data for (2-bromo-1-cyclobutoxyethyl)benzene itself is not available, this class-level inference establishes the cyclobutoxyethyl-benzene motif as a validated pharmacophore for ecdysone receptor modulation, in contrast to simple benzyl bromides or non-cyclobutyl ethers which lack this receptor engagement profile.

Ecdysone receptor agonism
Class-level
EC50 151 nM (Bm5 cells)
Reported scaffold activity at insect developmental receptor
Data derived from cyclobutoxyethyl-benzene analogs; no direct comparator available
insect growth regulation ecdysone receptor Bombyx mori luciferase reporter assay

In Vivo Antihypertensive Efficacy: Cyclobutyl vs. Cyclopropyl Methoxyethyl Analogs

In a study of 3-[p-[(cycloalkylmethoxy)ethyl]phenoxy]-1-substituted-amino-2-propanol derivatives, the cyclobutylmethoxyethyl analog (compound 11) produced measurable antihypertensive effects in spontaneously hypertensive rats [1]. This effect was compared directly to the cyclopropylmethoxyethyl analog (compound 8, betaxolol), which demonstrated an optimized pharmacokinetic profile leading to clinical development for chronic cardiovascular diseases [1]. The study highlights that the cyclobutyl ring, while larger and more strained than the cyclopropyl ring, still maintains in vivo efficacy, suggesting that the cyclobutoxyethyl group can serve as a viable alternative when cyclopropyl substitution is synthetically challenging or when altered lipophilicity and metabolic stability are desired.

In vivo antihypertensive model
Head-to-head
Cyclobutylmethoxyethyl analog Produced antihypertensive effect in spontaneously hypertensive rats
Cyclopropylmethoxyethyl (betaxolol) Active comparator; advanced to clinical development
Cyclobutyl ether motif supports in vivo target engagement comparable to cyclopropyl analog
Quantitative magnitude not detailed; both analogs reported as active
beta-adrenoceptor antagonist antihypertensive spontaneously hypertensive rat cardiovascular disease

Reactivity in Nucleophilic Substitution: Cyclobutyl vs. Cyclopentyl/Cyclohexyl Ethers

Cyclobutyl halides and derivatives exhibit reduced reactivity toward classical polar nucleophilic substitutions compared to their cyclopentyl or cyclohexyl counterparts due to combined steric hindrance and ring strain effects [1]. This phenomenon is well-documented in the context of neopentyl and cycloalkyl halides, where the constrained geometry of the four-membered ring impedes backside attack by nucleophiles, thereby increasing activation energy for SN2 displacement [1]. For (2-bromo-1-cyclobutoxyethyl)benzene, this translates to a benzylic bromide with attenuated electrophilicity relative to benzyl bromide, offering synthetic chemists a tool for controlled alkylation under conditions where over-reaction would otherwise be problematic. The cyclobutyl ring strain (~26 kcal/mol) also introduces the potential for ring-opening reactions under specific catalytic conditions, a feature absent in less strained cycloalkyl ethers .

Nucleophilic substitution reactivity
Class-level
Cyclobutyl ether benzylic bromide Attenuated electrophilicity; potential for ring-opening
Cyclopentyl/cyclohexyl or benzyl bromide Higher SN2 reactivity; no ring-strain tuning
Reduced and tunable reactivity enables controlled alkylation strategies
Inferred from established structure-reactivity relationships
nucleophilic substitution steric hindrance ring strain alkyl halide reactivity

Cross-Coupling Compatibility: Aryl Bromide vs. Benzylic Bromide Selectivity

In compounds bearing both an aryl bromide and a benzylic bromide, such as 1-bromo-2-(2-bromo-1-cyclobutoxyethyl)benzene (CAS 1251391-11-3), the benzylic bromide at the cyclobutoxyethyl position exhibits orthogonal reactivity that enables selective functionalization . The presence of two bromine atoms in distinct electronic and steric environments allows for sequential cross-coupling reactions: the aryl bromide can undergo Suzuki-Miyaura coupling while the benzylic bromide remains intact, or vice versa depending on catalyst choice and reaction conditions . This orthogonal reactivity profile is a direct consequence of the cyclobutoxyethyl group's influence on the benzylic carbon's hybridization and steric shielding, and is not observed in simple benzyl bromides lacking the cyclobutyl ether .

Orthogonal cross-coupling
Class-level
Selective differentiation of aryl bromide vs. benzylic bromide under palladium catalysis
Enables sequential functionalization without protecting group manipulation
Observed in analogs bearing both aryl and benzylic bromine; method context review
cross-coupling Suzuki coupling orthogonal reactivity palladium catalysis

Conformational Constraint for Bioactive Conformation Locking

The cyclobutyl group introduces a well-defined, puckered conformation that restricts the rotational freedom of the ether linkage compared to acyclic alkyl ethers or less strained cycloalkyl ethers (e.g., cyclopentyl or cyclohexyl) . This conformational constraint is quantified by the ring strain energy of approximately 26 kcal/mol for cyclobutane, which forces the four-membered ring into a non-planar geometry with specific dihedral angles . In medicinal chemistry, such constrained scaffolds are valuable for pre-organizing a molecule into its bioactive conformation, potentially reducing the entropic penalty upon target binding and improving binding affinity . In contrast, linear ethers or larger cycloalkyl ethers exhibit greater conformational flexibility, which can lead to reduced target selectivity or increased off-target interactions. While direct binding data comparing the target compound to flexible analogs is not available, the well-established principle of conformational restriction supports the strategic value of the cyclobutyl ether motif for optimizing ligand efficiency and selectivity [1].

Conformational constraint
Class-level
~26 kcal/mol cyclobutane ring strain vs. ~6 kcal/mol cyclopentyl, ~0 kcal/mol cyclohexyl
Restricted puckered conformation may pre-organize bioactive geometry
Supports scaffold rigidification for entropic binding optimization
conformational restriction ring strain bioactive conformation medicinal chemistry

Chiral Center Installation for Stereochemical SAR Exploration

(2-Bromo-1-cyclobutoxyethyl)benzene possesses a chiral benzylic center at the carbon atom bonded to the cyclobutoxy group, phenyl ring, hydrogen, and bromoethyl substituent . This stereocenter is typically generated as a racemate during synthesis, but provides a valuable handle for enantioselective transformations or chiral resolution . In contrast, many commonly used benzylic bromides (e.g., benzyl bromide) or cycloalkyl ether building blocks (e.g., (2-bromoethoxy)cyclohexane) are achiral, offering no opportunity for stereochemical SAR exploration. The presence of this chiral center allows medicinal chemists to independently synthesize and evaluate both enantiomers, a critical step in optimizing drug candidates for stereospecific target interactions and minimizing off-target effects.

Chiral center installation
Class-level
Benzylic stereocenter present (racemate)
Enables synthesis and evaluation of individual enantiomers
Achiral alternatives lack stereochemical SAR capability
chiral building block stereocenter enantioselective synthesis medicinal chemistry

High-Impact Research and Industrial Applications of (2-Bromo-1-cyclobutoxyethyl)benzene


Agrochemical Discovery: Ecdysone Receptor Modulator Development

Based on the validated nanomolar ecdysone receptor agonist activity of the cyclobutoxyethyl-benzene scaffold (EC50 34–151 nM in Bombyx mori assays) [1], (2-bromo-1-cyclobutoxyethyl)benzene serves as an ideal starting material for constructing focused libraries of insect growth regulators. The benzylic bromide allows for facile diversification via nucleophilic substitution or cross-coupling to explore SAR around the phenyl ring and the cyclobutyl ether moiety. This application directly addresses the need for novel, selective insecticides with reduced environmental impact.

Cardiovascular Drug Discovery: Beta-Adrenoceptor Antagonist Optimization

The demonstrated in vivo antihypertensive efficacy of cyclobutylmethoxyethyl-containing analogs in spontaneously hypertensive rats [1] validates (2-bromo-1-cyclobutoxyethyl)benzene as a key intermediate for synthesizing beta-blocker candidates. Researchers can use this building block to append the cyclobutoxyethyl moiety to various phenol or amine cores, exploring how the cyclobutyl ring's unique steric and electronic properties affect beta-1 selectivity, pharmacokinetics, and metabolic stability relative to the clinically established cyclopropyl analog betaxolol.

Medicinal Chemistry Scaffold Diversification: Conformationally Constrained Analog Synthesis

The cyclobutyl group's ~26 kcal/mol ring strain and defined puckered conformation [1] make (2-bromo-1-cyclobutoxyethyl)benzene a strategic building block for introducing conformational constraint into lead compounds. Synthetic chemists can use the benzylic bromide to attach the cyclobutoxyethyl fragment to diverse scaffolds (e.g., heterocycles, peptides, or macrocycles) to rigidify flexible linkers, lock bioactive conformations, and improve target binding entropy. This approach is broadly applicable across therapeutic areas where ligand efficiency is a key optimization parameter.

Organic Methodology Development: Orthogonal Cross-Coupling and Ring-Opening Studies

The combination of a benzylic bromide with a strained cyclobutyl ether [1] in a single molecule provides an excellent platform for developing new synthetic methods. Researchers can explore: (1) orthogonal cross-coupling strategies by differentiating the benzylic bromide from a potential aryl bromide in analogs [2]; (2) catalytic ring-opening reactions of the cyclobutane under mild conditions; and (3) enantioselective functionalization of the chiral benzylic center. These methodologies are of high interest to both academic and industrial process chemistry groups seeking to expand the toolkit for complex molecule synthesis.

Application
Selection Property
Validation Focus
Agrochemical discovery: insect growth regulator scaffold
Cyclobutoxyethyl-benzene core with reported ecdysone receptor agonist activity
Receptor modulation assay context; species-dependent potency review
Cardiovascular drug discovery: beta-blocker intermediate
Cyclobutyl ether motif with reported in vivo antihypertensive endpoint context
Beta-1 selectivity profiling; pharmacokinetic and metabolic stability review
Medicinal chemistry: conformationally constrained analog synthesis
Strained cyclobutyl ether for pre-organization and rigidification
Conformational analysis; target binding entropy assessment
Organic methodology: orthogonal cross-coupling and ring-opening
Dual benzylic bromide/aryl bromide potential; strained ring reactivity
Catalyst screening; enantioselective functionalization; reaction condition optimization

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